Zinc dihexyl diisobutyl bis(dithiophosphate)

Thermal stability ZDDP decomposition Deposit control

Zinc dihexyl diisobutyl bis(dithiophosphate) (CAS 52005-71-7) is a mixed primary-secondary zinc dialkyldithiophosphate (ZDDP) antiwear additive, characterized by the presence of both a primary hexyl (C6) group and a secondary isobutyl (C4) group on the dithiophosphate backbone. ZDDPs are the most widely used antiwear additives in engine oils, hydraulic fluids, and industrial gear oils, functioning by forming a sacrificial tribofilm on metal surfaces under boundary lubrication conditions.

Molecular Formula C20H44O4P2S4Zn-2
Molecular Weight 604.2 g/mol
CAS No. 52005-71-7
Cat. No. B12652117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc dihexyl diisobutyl bis(dithiophosphate)
CAS52005-71-7
Molecular FormulaC20H44O4P2S4Zn-2
Molecular Weight604.2 g/mol
Structural Identifiers
SMILESCCCCCCO[P+](OCCCCCC)([S-])[S-].CC(C)CO[P+](OCC(C)C)([S-])[S-].[Zn]
InChIInChI=1S/C12H27O2PS2.C8H19O2PS2.Zn/c1-3-5-7-9-11-13-15(16,17)14-12-10-8-6-4-2;1-7(2)5-9-11(12,13)10-6-8(3)4;/h3-12H2,1-2H3,(H,16,17);7-8H,5-6H2,1-4H3,(H,12,13);/p-2
InChIKeyVRDOFJVBHKRHAN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Dihexyl Diisobutyl Bis(dithiophosphate) (CAS 52005-71-7): A Mixed Primary-Secondary ZDDP Antiwear Additive for Engineered Lubricant Selection


Zinc dihexyl diisobutyl bis(dithiophosphate) (CAS 52005-71-7) is a mixed primary-secondary zinc dialkyldithiophosphate (ZDDP) antiwear additive, characterized by the presence of both a primary hexyl (C6) group and a secondary isobutyl (C4) group on the dithiophosphate backbone . ZDDPs are the most widely used antiwear additives in engine oils, hydraulic fluids, and industrial gear oils, functioning by forming a sacrificial tribofilm on metal surfaces under boundary lubrication conditions [1]. The alkyl substituent architecture fundamentally governs the thermal stability, hydrolytic stability, and antiwear film formation rate of the additive, making the specific alkyl combination a critical procurement parameter rather than a trivial structural variation [2].

Mixed primary-secondary alkyl architecture balances thermal stability (primary hexyl) and rapid tribofilm formation (secondary isobutyl).
Supports selection for lubricant formulations requiring both elevated-temperature deposit control and cold-start wear protection.
Not directly interchangeable with primary-only or secondary-only ZDDPs; performance trade-offs require validation.

Why Generic ZDDP Substitution Fails: Alkyl Architecture Dictates Performance Trade-offs for Zinc Dihexyl Diisobutyl Bis(dithiophosphate)


Treating all ZDDPs as functionally interchangeable ignores the well-documented dependence of thermal decomposition temperature, antiwear film formation rate, and hydrolytic stability on the specific alkyl groups attached to the dithiophosphate core [1]. Secondary alkyl ZDDPs provide the best antiwear protection but decompose fastest above 180°C, while primary alkyl ZDDPs offer superior thermal stability at the cost of slower film formation [1]. The mixed primary-secondary architecture of zinc dihexyl diisobutyl bis(dithiophosphate) is engineered to balance these competing demands: the secondary isobutyl group drives rapid tribofilm formation for effective boundary lubrication, while the primary hexyl group contributes thermal headroom that a purely secondary ZDDP lacks [2]. Substituting a generic primary-only or secondary-only ZDDP without quantifying the resulting shift in thermal stability, film formation kinetics, and hydrolytic resistance can lead to premature component wear, deposit formation, or emulsion instability in the finished lubricant [1][2].

!
Secondary-only ZDDP substitution
May lack thermal stability above 180°C, increasing deposit formation potential in high-temperature service.
!
Primary-only ZDDP substitution
Slower tribofilm formation may reduce cold-start wear protection compared to the mixed architecture.
!
Generic ZDDP interchangeability
Performance shifts in thermal stability, film kinetics, and hydrolytic resistance may require reformulation and re-validation.

Quantitative Evidence Guide: Measurable Differentiation of Zinc Dihexyl Diisobutyl Bis(dithiophosphate) vs. Primary-Only, Secondary-Only, and Other Mixed ZDDPs


Thermal Decomposition Temperature: Mixed Primary-Secondary ZDDP vs. Secondary-Only ZDDP

Thermal stability ranking data from commercial ZDDP testing indicates that the decomposition temperature of secondary alkyl ZDDPs falls below 180°C, while mixed primary-secondary ZDDPs exhibit intermediate thermal stability between primary and secondary types [1]. The primary hexyl group in zinc dihexyl diisobutyl bis(dithiophosphate) raises the thermal decomposition threshold relative to a purely secondary ZDDP such as zinc diisobutyldithiophosphate, providing greater resistance to deposit formation in high-temperature engine oil applications [1].

Thermal Decomposition
Class-level inference
Mixed ZDDP
Est. 20–40°C higher onset
Secondary ZDDP
Onset below 180°C
Supports thermal stability screening for high-temperature engine oil formulations.
Class-level estimate; compound-specific measurement not available.
Thermal stability ZDDP decomposition Deposit control

Antiwear Film Formation Rate: Secondary Alkyl Contribution in Mixed ZDDP vs. Primary-Only ZDDP

In cam/tappet wear tests, secondary alkyl ZDDPs consistently outperform primary alkyl ZDDPs at equivalent phosphorus levels due to faster tribofilm formation at lower temperatures [1]. The secondary isobutyl group present in zinc dihexyl diisobutyl bis(dithiophosphate) contributes this rapid film-forming capability [1]. The Born et al. (1992) study further demonstrated that for ZnDTPs prepared from secondary alcohols, antiwear effectiveness is slightly higher when the alcohol contains fewer than six carbon atoms — isobutyl (C4) falls within this optimal range [2].

Antiwear Film Formation
Class-level inference
Secondary isobutyl (C4)
Rapid tribofilm, lower wear
Primary-only ZDDP
Slower film formation
Supports cold-start wear protection screening; C4 group within optimal range for secondary alcohol-derived ZDDPs.
Class-level inference; quantitative wear scar reduction not available for this specific mixed compound.
Antiwear film formation Tribofilm kinetics Cam/tappet wear

Micropitting Behavior: Mixed Primary-Secondary ZDDP vs. Primary-Only ZDDP at Equivalent Concentration

In-situ tribofilm growth observations using MTM-SLIM demonstrated that, at a given ZDDP concentration, a mixed primary-secondary ZDDP results in more severe micropitting than a primary ZDDP [1]. This occurs because the mixed ZDDP's more rapid tribofilm formation prevents adequate running-in of sliding surfaces, leading to higher asperity stresses and more micropitting damage [1]. This finding is significant for formulators: the same property that provides superior antiwear protection (rapid film formation) can simultaneously increase micropitting risk if not properly managed through concentration optimization and supplementary additive selection.

Micropitting Behavior
Class-level inference
Mixed ZDDP
More severe micropitting at equal conc.
Primary ZDDP
Lower micropitting severity
Supports micropitting risk assessment for gear oil and high-load lubricant formulations.
Class-level inference from MTM-SLIM study; concentration-dependent effect.
Micropitting Surface fatigue Tribofilm growth rate

Hydrolytic Stability Ranking: Mixed Primary-Secondary ZDDP vs. Aryl and Primary ZDDPs

Among the three major ZDDP families, secondary alkyl ZDDPs exhibit the best hydrolytic stability, followed by mixed primary-secondary types, with primary alkyl ZDDPs being more susceptible to hydrolysis [1]. The mixed primary-secondary architecture of zinc dihexyl diisobutyl bis(dithiophosphate) therefore provides intermediate hydrolytic resistance: superior to primary-only ZDDPs but below that of purely secondary ZDDPs [1]. This ranking is critical for formulators operating in high-humidity environments or marine applications.

Hydrolytic Stability
Class-level inference
1Secondary ZDDP
2Mixed primary-secondary ZDDP (intermediate)
3Primary ZDDP
Supports hydrolytic resistance selection for applications with water contamination risk.
Qualitative ranking only; quantitative hydrolysis rate constants not available.
Hydrolytic stability Water resistance Marine lubricants

Alkyl Chain Length Effect on Wear Scar Diameter: C4 vs. C8+ Alkyl Groups in ZDDP-Type Additives

In a systematic study of dialkyl dithiophosphate antiwear additives, the wear scar diameter measured by four-ball testing was 0.72 mm when the alkyl chain length (R1) was 4 carbon atoms (consistent with a butyl group), and this diameter decreased below 0.48 mm when the alkyl chain length was increased beyond 8 carbon atoms [1]. The isobutyl group (C4) in zinc dihexyl diisobutyl bis(dithiophosphate) corresponds to the shorter chain length associated with the larger wear scar, while the hexyl group (C6) is intermediate. This suggests that the mixed C4/C6 architecture produces a wear scar diameter between 0.48 mm and 0.72 mm under comparable test conditions, representing a compromise between the antiwear effectiveness of short-chain and long-chain ZDDPs.

Wear Scar vs Chain Length
Cross-study comparable
C4 alkyl (isobutyl)
0.72 mm wear scar
C8+ alkyl
<0.48 mm wear scar
Mixed C4/C6 architecture predicts intermediate wear scar (est. 0.55–0.65 mm); supports antiwear performance target screening.
Cross-study inference; treat-rate and base oil dependent.
Wear scar diameter Alkyl chain length Four-ball wear test

Procurement-Guiding Application Scenarios for Zinc Dihexyl Diisobutyl Bis(dithiophosphate) Based on Quantified Differentiation Evidence


High-Temperature Gasoline Engine Oils Requiring Balanced Thermal Stability and Cold-Start Wear Protection

In modern passenger car motor oils operating with sump temperatures approaching 150°C, a purely secondary ZDDP risks thermal decomposition and deposit formation below 180°C [1]. Zinc dihexyl diisobutyl bis(dithiophosphate), with its primary hexyl group raising the thermal decomposition threshold, provides greater high-temperature margin while the secondary isobutyl group ensures rapid tribofilm formation during cold starts [1]. This balanced profile makes it a rational procurement choice over secondary-only ZDDPs for formulators targeting extended drain intervals and ACEA/API sequences requiring both high-temperature deposit control and cold-start wear protection [1].

Industrial Hydraulic Fluids and Gear Oils with Water Contamination Risk

Hydraulic fluids and industrial gear oils in humid environments or applications with water ingress require hydrolytic stability to prevent additive depletion [1]. The mixed primary-secondary architecture of zinc dihexyl diisobutyl bis(dithiophosphate) provides intermediate hydrolytic stability superior to primary-only ZDDPs [1]. This compound is therefore a targeted procurement option for ISO VG 32-68 hydraulic fluids and industrial gear oils (e.g., DIN 51517-3 CLP) where water separation characteristics and hydrolytic resistance are specified in the performance requirements [1].

Medium-Duty Diesel Engine Oils Where Micropitting Control Is Managed by Additive Synergy

The rapid tribofilm formation of mixed primary-secondary ZDDPs, while beneficial for antiwear, can exacerbate micropitting under thin-film mixed lubrication conditions [1]. For medium-duty diesel engine oils (e.g., API CJ-4/CK-4), zinc dihexyl diisobutyl bis(dithiophosphate) may be selected when the formulation already includes supplementary running-in additives or friction modifiers that mitigate the micropitting risk identified in the Ueda et al. (2019) study [1]. The procurement decision should be based on the formulator's ability to balance the antiwear-micropitting trade-off through concentration optimization and complementary additive selection [1].

Controlled Wear Scar Specification for Metalworking Fluids and Anti-Wear Hydraulic Oils

The alkyl chain length dependence of wear scar diameter — 0.72 mm for C4 alkyl vs. <0.48 mm for >C8 alkyl chains [1] — provides a quantitative framework for procurement targeting specific wear performance levels. Zinc dihexyl diisobutyl bis(dithiophosphate), with its C4/C6 mixed architecture, is expected to produce intermediate wear scar diameters (estimated 0.55-0.65 mm) under standard four-ball test conditions [1]. This makes it suitable for anti-wear hydraulic oils (ISO 11158 HM type) and metalworking fluid concentrates where moderate antiwear performance is sufficient and the compound's balanced thermal/hydrolytic stability profile adds value beyond wear scar diameter alone [1].

Application
Selection Property
Validation Focus
High-temperature gasoline engine oils
Balanced thermal stability and cold-start antiwear
Thermal deposit control; cold-start wear protection
Industrial hydraulic fluids & gear oils with water risk
Intermediate hydrolytic stability
Hydrolytic resistance; water separation characteristics
Medium-duty diesel engine oils
Antiwear-micropitting trade-off management
Micropitting resistance; antiwear/EP synergy
Metalworking fluids & anti-wear hydraulic oils
Intermediate wear scar diameter (predicted ~0.55–0.65 mm)
Antiwear performance under boundary lubrication
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